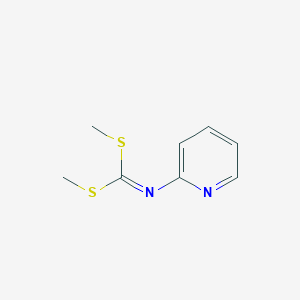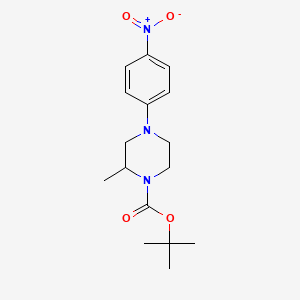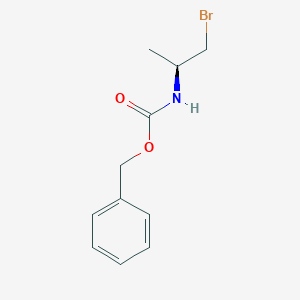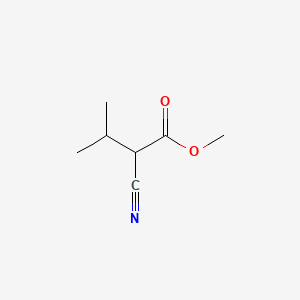
Methyl 2-cyano-3-methylbutanoate
Descripción general
Descripción
Methyl 2-cyano-3-methylbutanoate is an organic compound that is widely used in scientific research. It is a colorless liquid that has a fruity odor and is soluble in water. This compound is also known as methyl 2-cyanoisovalerate and is a member of the cyanoacrylate family.
Aplicaciones Científicas De Investigación
Aroma and Flavor in Fruits
Methyl 2-cyano-3-methylbutanoate, related to esters like ethyl 2-methylbutanoate, plays a crucial role in the aroma profile of fruits. Studies have shown these esters are key contributors to fruit aromas, particularly in apples. Biosynthetic pathways involving these compounds have been explored to understand their role in aroma profiles of different apple varieties, revealing significant differences in products and distributions between apple cultivars (Rowan et al., 1996). Additionally, the chirality of 2-methylbutanoates, including methyl and ethyl 2-methylbutanote, has been analyzed in various fruits like pineapples and apples, highlighting their importance in the aroma characteristics of these fruits (Rettinger et al., 1991).
Wine Aroma and Sensory Evaluation
In the context of wine, the enantiomers of related esters such as ethyl 2-hydroxy-3-methylbutanoate have been studied for their chemical and sensory characteristics in wines. These compounds, identified as potential markers of lactic acid bacteria esterase activity, show different sensory impacts and concentrations in red and white wines, although their concentrations are below the levels that significantly affect fruity aroma modulation in wine (Gammacurta et al., 2018).
Insecticidal Activity
Certain analogues of methyl 2-cyano-3-methylbutanoate have been synthesized and evaluated for their insecticidal activity. These studies have shown that specific analogues, such as vinylogous analogues of 3-phenoxybenzyl 3-methyl-2-phenylbutanoate, exhibit high insecticidal activity, indicating the potential of these compounds in pest control applications (Henrick et al., 1983).
Biofuel Research
Methyl 2-cyano-3-methylbutanoate is structurally similar to esters such as 2-methylbutanol, which have been researched as potential biofuels. Detailed studies on the combustion characteristics of these esters provide insights into their suitability as alternative fuels or blending components for combustion engines (Park et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally related to methyl 2-cyano-3-methylbutanoate have been an area of active research. For instance, the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate and its subsequent cyclization to form different derivatives has been studied, offering insights into the chemical properties and potential applications of these compounds (Grigoryan et al., 2011).
Propiedades
IUPAC Name |
methyl 2-cyano-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REICVYSXMMFKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-methylbutanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



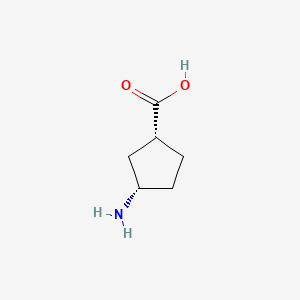
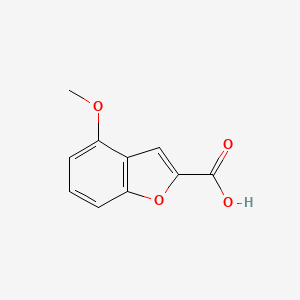
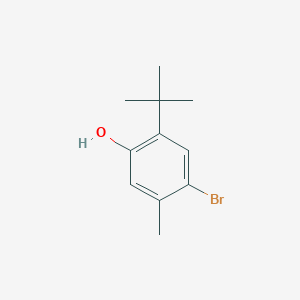
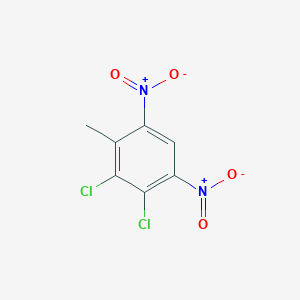
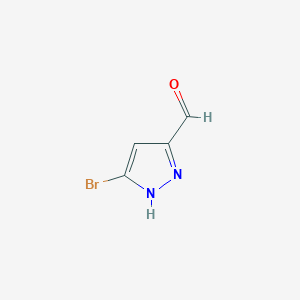

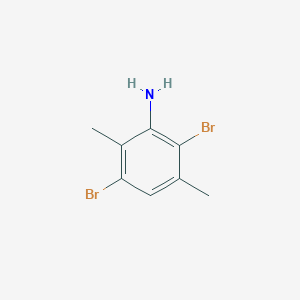
![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)
